WEHI-539

描述

WEHI-539 是一种小分子抑制剂,专门针对抗凋亡蛋白 BCL-XL,它是 BCL-2 蛋白家族的成员。 这种化合物由沃尔特和伊丽莎霍尔医学研究所 (WEHI) 开发,并已显示出通过选择性结合 BCL-XL 在癌细胞中诱导细胞凋亡的巨大潜力 .

准备方法

合成路线和反应条件: WEHI-539 的合成涉及多个步骤,从制备苯并噻唑腙骨架开始。主要步骤包括:

苯并噻唑核的形成: 这是通过 2-氨基苯硫酚与羧酸或其衍生物的缩合反应来实现的。

腙的形成: 然后将苯并噻唑核与肼衍生物反应,形成腙键。

工业生产方法: 尽管 this compound 的具体工业生产方法没有得到广泛的记录,但合成通常涉及标准有机合成技术,例如缩合反应、柱层析纯化和结晶 .

反应类型:

氧化和还原: this compound 可以发生氧化和还原反应,特别是在腙键处。

取代: 该化合物可以参与取代反应,尤其是在苯并噻唑和噻唑环上。

常用试剂和条件:

氧化剂: 过氧化氢或其他过氧化物。

还原剂: 硼氢化钠或氢化铝锂。

取代试剂: 卤化剂,如溴或氯.

形成的主要产物:

氧化: 腙键的氧化衍生物。

还原: 腙键的还原形式。

取代: 苯并噻唑和噻唑环的卤代衍生物.

科学研究应用

Cancer Cell Apoptosis Induction

WEHI-539 has been shown to induce apoptosis in various cancer cell lines, particularly those expressing high levels of BCL-XL. For instance, studies have demonstrated that this compound effectively triggers cell death in mouse embryonic fibroblasts (MEF) lacking MCL-1, evidenced by mitochondrial cytochrome c release and caspase-3 activation . In BCL-XL overexpressed MEF cells, the compound exhibits an effective concentration (EC50) of 0.48 μM, highlighting its potency in overcoming survival signals in cancer cells .

Combination Therapies

The compound has been investigated for its synergistic effects when combined with other chemotherapeutic agents. For example, the combination of this compound with ABT-199 (a BCL-2 inhibitor) has shown enhanced cytotoxicity against U937 leukemia cells, particularly those resistant to standard therapies . The mechanism involves the induction of the NOX4/ROS/p38 MAPK axis-mediated autophagy, leading to MCL-1 degradation and increased sensitivity to treatment .

Targeting Cancer Stem Cells

Research indicates that this compound can significantly reduce the clonogenic capacity of cancer stem cells (CSCs). In experiments where CSCs were pre-treated with this compound or ABT-737 (another BCL-2 family inhibitor), there was a marked decrease in their ability to form colonies, suggesting that targeting BCL-XL is vital for CSC survival . This property may enhance the efficacy of conventional chemotherapeutics by sensitizing CSCs to treatment.

Case Studies and Experimental Findings

| Study | Findings | Cell Lines/Models |

|---|---|---|

| Colak et al. (2014) | Demonstrated that this compound reduces clonogenicity in colon cancer stem cells and sensitizes them to oxaliplatin | Colon cancer stem cells |

| Lessene et al. (2024) | Developed this compound as a tailored anti-cancer agent; showed potential for restoring cell death mechanisms | Various cancer models |

| Liu et al. (2022) | Showed synergistic effects with ABT-199 leading to enhanced apoptosis through NOXA-mediated MCL-1 degradation | U937 leukemia cells |

Potential Clinical Implications

While this compound is primarily used as a research tool at present, its ability to selectively induce apoptosis in BCL-XL-dependent cancers positions it as a promising candidate for future clinical applications. The compound's unique properties could lead to novel treatment strategies for patients with cancers characterized by high levels of BCL-XL expression.

作用机制

WEHI-539 通过选择性地与 BCL-XL 蛋白结合,抑制其抗凋亡功能来发挥作用。这种结合会破坏 BCL-XL 与促凋亡蛋白之间的相互作用,从而导致内在凋亡途径的激活。 该化合物专门针对 BCL-XL 的 BH3 结构域,阻止其隔离促凋亡蛋白(如 BAX 和 BAK),从而促进癌细胞的死亡 .

类似化合物:

纳维托克拉克 (ABT-263): 另一种 BCL-2 家族抑制剂,靶向 BCL-2 和 BCL-XL,但与 this compound 相比,其活性范围更广.

ABT-199 (维奈托克拉克): 选择性地抑制 BCL-2,但不抑制 BCL-XL,这与 this compound 不同.

A-1155463: 一种与 this compound 相似的化合物,但对 BCL-XL 具有更高的选择性和效力.

This compound 的独特性: this compound 的独特性在于它对 BCL-XL 的高选择性,优于其他 BCL-2 家族蛋白。 这种选择性最大限度地减少了脱靶效应,使其成为研究 BCL-XL 在细胞凋亡和癌症中的具体作用的宝贵工具 .

相似化合物的比较

Navitoclax (ABT-263): Another BCL-2 family inhibitor that targets both BCL-2 and BCL-XL but has a broader spectrum of activity compared to WEHI-539.

ABT-199 (Venetoclax): Selectively inhibits BCL-2 but not BCL-XL, making it different from this compound.

A-1155463: A compound similar to this compound but with improved selectivity and potency for BCL-XL.

Uniqueness of this compound: this compound is unique due to its high selectivity for BCL-XL over other BCL-2 family proteins. This selectivity minimizes off-target effects and makes it a valuable tool for studying the specific role of BCL-XL in apoptosis and cancer .

生物活性

WEHI-539 is a potent and selective small-molecule inhibitor of B-cell lymphoma-extra large (BCL-XL), which plays a critical role in regulating apoptosis. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synergy with other therapeutic agents, and implications for cancer treatment.

This compound selectively inhibits BCL-XL with an IC50 value of 1.1 nM and a binding affinity (Kd) of 0.6 nM . It induces apoptosis in various cell types by disrupting the anti-apoptotic function of BCL-XL, leading to mitochondrial membrane permeabilization and subsequent release of cytochrome c, which activates caspase pathways .

Key Mechanisms:

- BCL-XL Inhibition : this compound binds to the hydrophobic groove of BCL-XL, preventing it from sequestering pro-apoptotic proteins like BAK and NOXA.

- NOXA-Mediated MCL1 Degradation : In combination with ABT-199 (a BCL2 inhibitor), this compound triggers NOXA-dependent degradation of MCL1, enhancing cytotoxicity against resistant leukemia cells .

- Autophagy Induction : The compound has been shown to activate p38 MAPK-mediated autophagy, contributing to its cytotoxic effects .

Synergistic Effects

Research has demonstrated that this compound exhibits synergistic cytotoxicity when used in combination with other inhibitors:

- With ABT-199 and ABT-263 : The combination enhances the sensitivity of U937 leukemia cells, particularly those resistant to ABT-199, by promoting MCL1 degradation through the NOXA pathway .

- In Small Cell Lung Carcinoma (SCLC) : Sequential treatment with KIF11 inhibitors followed by this compound significantly decreases cell viability in SCLC cell lines, indicating its potential in combination therapies for aggressive cancers .

Table 1: Summary of this compound's Biological Activity in Various Studies

Detailed Findings

- U937 Cells : Continuous treatment with hydroquinone transformed U937 cells into resistant variants (U937/HQ), which exhibited increased expression of MCL1 and BCL2L1. The combination therapy with this compound significantly restored sensitivity by inducing NOXA-mediated MCL1 degradation .

- SCLC Models : In studies involving SCLC cell lines, treatment sequences involving KIF11 silencing followed by this compound resulted in notable decreases in cell viability over time, confirming its effectiveness against these aggressive tumors .

- Mechanistic Insights : The activation of autophagic processes via the p38 MAPK pathway was highlighted as a crucial mechanism through which this compound enhances apoptosis in resistant cancer cells .

属性

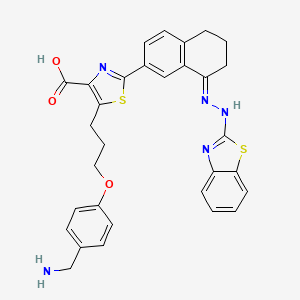

IUPAC Name |

5-[3-[4-(aminomethyl)phenoxy]propyl]-2-[(8E)-8-(1,3-benzothiazol-2-ylhydrazinylidene)-6,7-dihydro-5H-naphthalen-2-yl]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29N5O3S2/c32-18-19-10-14-22(15-11-19)39-16-4-9-27-28(30(37)38)34-29(40-27)21-13-12-20-5-3-7-24(23(20)17-21)35-36-31-33-25-6-1-2-8-26(25)41-31/h1-2,6,8,10-15,17H,3-5,7,9,16,18,32H2,(H,33,36)(H,37,38)/b35-24+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKMWZKPAXZBYEH-JWHWKPFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)C3=NC(=C(S3)CCCOC4=CC=C(C=C4)CN)C(=O)O)C(=NNC5=NC6=CC=CC=C6S5)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=C(C=C2)C3=NC(=C(S3)CCCOC4=CC=C(C=C4)CN)C(=O)O)/C(=N/NC5=NC6=CC=CC=C6S5)/C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29N5O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20744277 | |

| Record name | 5-{3-[4-(Aminomethyl)phenoxy]propyl}-2-{(8E)-8-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-5,6,7,8-tetrahydronaphthalen-2-yl}-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

583.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431866-33-9 | |

| Record name | 5-{3-[4-(Aminomethyl)phenoxy]propyl}-2-{(8E)-8-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-5,6,7,8-tetrahydronaphthalen-2-yl}-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。